
trans-2-octadecenoyl-CoA(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-octadecenoyl-CoA(4-) is a 2,3-trans-enoyl CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of trans-2-octadecenoyl-CoA; major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-) and an octadecenoyl-CoA(4-). It is a conjugate base of a trans-2-octadecenoyl-CoA.
Applications De Recherche Scientifique
Lipid Metabolism and Cellular Functions
Trans-2-octadecenoyl-CoA is implicated in the modulation of lipid metabolism within cells. It is involved in the process of fatty acid desaturation, which is a critical step in the synthesis of unsaturated fatty acids. These fatty acids are essential components of cell membranes and play pivotal roles in maintaining membrane fluidity and functionality. Research has shown that specific isomers of conjugated linoleic acid (CLA), including trans-2-octadecenoyl-CoA, can influence lipid metabolism by affecting enzymes such as lipoprotein lipase and stearoyl-CoA desaturase, which are key regulators of lipid uptake and synthesis in adipocytes and liver cells (Pariza, Park, & Cook, 2001).
Gene Regulation and Transcription Control
Trans-2-octadecenoyl-CoA also plays a role in the regulation of gene expression, particularly in the context of transcription control. The molecule may influence the activity of transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes. This aspect of trans-2-octadecenoyl-CoA's function is crucial for understanding how lipid-derived molecules can serve as signaling entities that link metabolic status to gene expression (Engstrom & Pfleger, 2017).
Chromatin Regulation and Epigenetics
Recent studies have highlighted the role of acyl-CoA molecules, including trans-2-octadecenoyl-CoA, in chromatin regulation and epigenetics. These molecules can serve as donors for various acyl modifications on histone proteins, thereby influencing chromatin structure and gene expression. The compartmentalization of acyl-CoA metabolism within cells suggests a nuanced mechanism through which trans-2-octadecenoyl-CoA and similar molecules could regulate epigenetic marks and thereby affect gene expression and cellular phenotypes (Trefely, Lovell, Snyder, & Wellen, 2020).
Therapeutic Potential and Health Implications
Trans-2-octadecenoyl-CoA and its related compounds have been studied for their potential health implications and therapeutic applications. For instance, specific isomers of CLA, which include trans-2-octadecenoyl-CoA derivatives, have been investigated for their anti-obesity and anti-carcinogenic properties. These studies provide a foundation for exploring trans-2-octadecenoyl-CoA as a potential therapeutic agent in the treatment of metabolic disorders and cancer (Pariza, Park, & Cook, 2001).
Propriétés
Nom du produit |
trans-2-octadecenoyl-CoA(4-) |
|---|---|
Formule moléculaire |
C39H64N7O17P3S-4 |
Poids moléculaire |
1028 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
NBCCUIHOHUKBMK-ZDDAFBBHSA-J |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



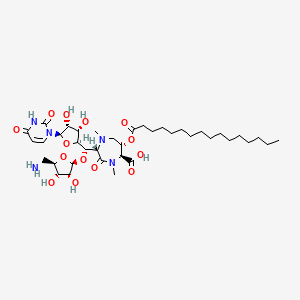

![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)

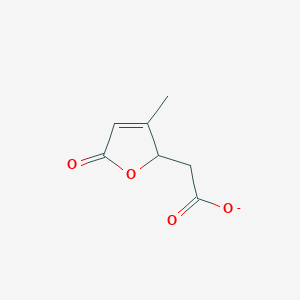
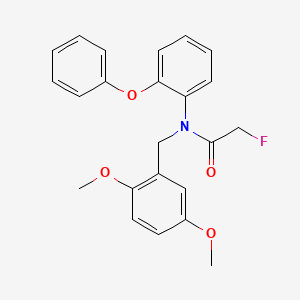
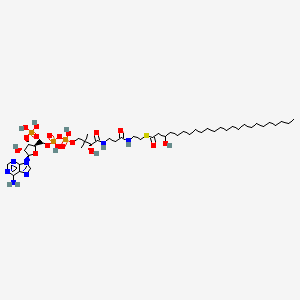
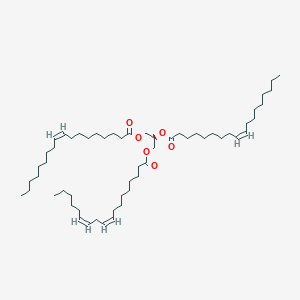
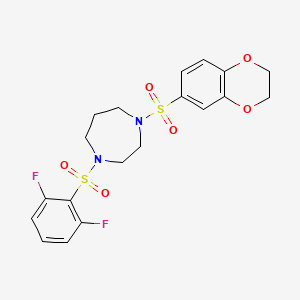
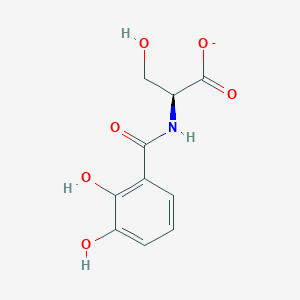
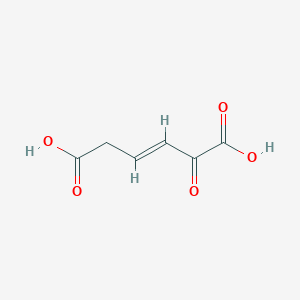
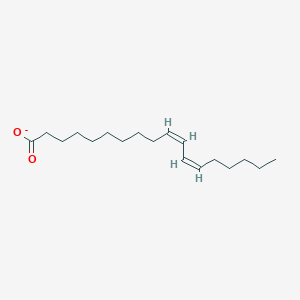
![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)